molecular formula C44H43NO5 B12619091 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine CAS No. 946534-29-8

1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine

Cat. No.: B12619091
CAS No.: 946534-29-8
M. Wt: 665.8 g/mol
InChI Key: FAUGGHJUSLELIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves multiple steps, including the formation of the benzopyrano4,3-dbenzoxepin core and subsequent functionalization. Typical synthetic routes may involve:

  • Formation of the benzopyrano4,3-dbenzoxepin core : This step often involves cyclization reactions using appropriate precursors under controlled conditions.
  • Introduction of benzyloxy groups : This can be achieved through etherification reactions using benzyl alcohol and suitable catalysts.
  • Attachment of the piperidine moiety : This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the pre-formed aromatic system.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

  • Use of continuous flow reactors : To enhance reaction efficiency and scalability.
  • Optimization of reaction conditions : Such as temperature, pressure, and solvent choice to maximize yield.
  • Purification techniques : Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction : Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
  • Substitution : Both nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of new substituents.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
  • Substitution : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation : May yield quinones or other oxidized derivatives.
  • Reduction : Can produce alcohols or amines.
  • Substitution : Results in the introduction of new functional groups, such as halides or alkyl groups.

Scientific Research Applications

1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
  • Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry : Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:

  • Molecular Targets : Enzymes, receptors, and other proteins that the compound can bind to or modulate.
  • Pathways Involved : Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(2-{4-[5,12-Dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Lacks the benzyloxy groups, resulting in different chemical properties and reactivity.
  • 1-(2-{4-[5,12-Bis(methoxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Contains methoxy groups instead of benzyloxy groups, affecting its solubility and interaction with biological targets.

Uniqueness: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine is unique due to its specific combination of aromatic rings, ether linkages, and piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

946534-29-8

Molecular Formula

C44H43NO5

Molecular Weight

665.8 g/mol

IUPAC Name

1-[2-[4-[5,14-bis(phenylmethoxy)-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-yl]phenoxy]ethyl]piperidine

InChI

InChI=1S/C44H43NO5/c1-4-10-32(11-5-1)29-47-36-19-21-42-40(26-36)39-28-43(34-14-16-35(17-15-34)46-25-24-45-22-8-3-9-23-45)50-44-27-37(18-20-38(44)41(39)31-49-42)48-30-33-12-6-2-7-13-33/h1-2,4-7,10-21,26-27,43H,3,8-9,22-25,28-31H2

InChI Key

FAUGGHJUSLELIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3CC4=C(COC5=C4C=C(C=C5)OCC6=CC=CC=C6)C7=C(O3)C=C(C=C7)OCC8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.